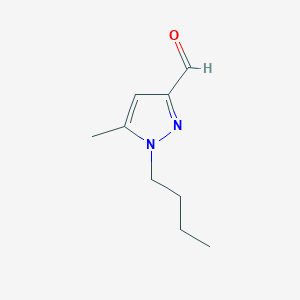![molecular formula C7H8N4O B13014593 2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)
2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its unique structure, which combines a pyrrole ring with a triazine ring, making it a versatile scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This process typically requires high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. Continuous flow processes have been developed to access pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, which are crucial for producing large quantities needed for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives .
Applications De Recherche Scientifique
2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity. This inhibition can lead to various downstream effects, such as the modulation of Wnt signaling pathways . Similarly, its inhibition of PI3K involves binding to the enzyme and blocking its catalytic activity, which can affect cell growth and survival pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazines: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrrolo[1,2-d][1,3,4]oxadiazines: These are precursors in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one and have distinct chemical properties.
Uniqueness
2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific combination of a pyrrole and triazine ring, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-(aminomethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H8N4O/c8-4-6-9-7(12)5-2-1-3-11(5)10-6/h1-3H,4,8H2,(H,9,10,12) |
Clé InChI |
KIGRYQIOVHKTQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=O)NC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)



![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)


![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)




